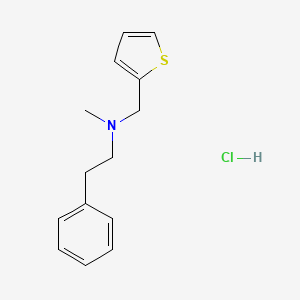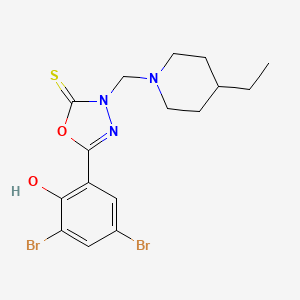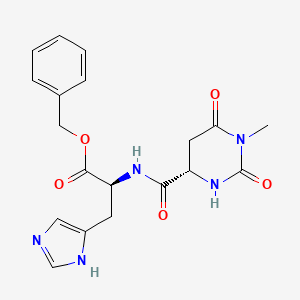
Zinc, bis(2-(methoxy-kappaO)benzoato-kappaO)-, (T-4)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc, bis(2-methoxybenzoato-O1,O2)-, (beta-4)-: is a coordination compound where zinc is complexed with two molecules of 2-methoxybenzoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Zinc, bis(2-methoxybenzoato-O1,O2)-, (beta-4)- typically involves the reaction of zinc salts, such as zinc acetate or zinc chloride, with 2-methoxybenzoic acid in an appropriate solvent. The reaction is usually carried out under reflux conditions to ensure complete dissolution and interaction of the reactants. The product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for mixing, heating, and purification can streamline the production process, ensuring consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Zinc, bis(2-methoxybenzoato-O1,O2)-, (beta-4)- can undergo oxidation reactions, particularly when exposed to strong oxidizing agents.
Reduction: The compound can be reduced under specific conditions, often involving reducing agents such as sodium borohydride.
Substitution: Substitution reactions can occur, where the 2-methoxybenzoato ligands are replaced by other ligands, depending on the reaction conditions and reagents used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various ligands such as phosphines, amines, or other carboxylates.
Major Products Formed:
Oxidation: Oxidized zinc species and modified benzoic acid derivatives.
Reduction: Reduced zinc complexes and modified benzoic acid derivatives.
Substitution: New zinc complexes with different ligands.
Scientific Research Applications
Chemistry:
Catalysis: Zinc, bis(2-methoxybenzoato-O1,O2)-, (beta-4)- is used as a catalyst in various organic reactions, including esterification and polymerization processes.
Material Science: The compound is studied for its potential use in the development of new materials with unique electronic and optical properties.
Biology:
Enzyme Inhibition: Research has shown that this compound can act as an inhibitor for certain enzymes, making it a potential candidate for drug development.
Antimicrobial Activity: Studies have indicated that the compound exhibits antimicrobial properties, which could be useful in developing new antimicrobial agents.
Medicine:
Drug Delivery: The compound’s ability to form stable complexes with various ligands makes it a potential candidate for drug delivery systems.
Therapeutics: Its enzyme inhibition properties are being explored for therapeutic applications in treating diseases related to enzyme dysfunction.
Industry:
Coatings: The compound is used in the formulation of protective coatings for metals, providing corrosion resistance.
Pigments: It is also used as a pigment in paints and coatings due to its stability and color properties.
Mechanism of Action
The mechanism by which Zinc, bis(2-methoxybenzoato-O1,O2)-, (beta-4)- exerts its effects involves the interaction of the zinc ion with various molecular targets. The zinc ion can coordinate with different ligands, influencing the activity of enzymes and other proteins. The 2-methoxybenzoato ligands can also interact with biological molecules, contributing to the compound’s overall activity.
Comparison with Similar Compounds
- Zinc, bis(2-hydroxybenzoato-O1,O2)-, (beta-4)-
- Zinc, bis(2-chlorobenzoato-O1,O2)-, (beta-4)-
- Zinc, bis(2-nitrobenzoato-O1,O2)-, (beta-4)-
Comparison:
- Zinc, bis(2-hydroxybenzoato-O1,O2)-, (beta-4)-: This compound has hydroxyl groups instead of methoxy groups, which can influence its reactivity and solubility.
- Zinc, bis(2-chlorobenzoato-O1,O2)-, (beta-4)-: The presence of chlorine atoms can enhance the compound’s antimicrobial properties but may also increase its toxicity.
- Zinc, bis(2-nitrobenzoato-O1,O2)-, (beta-4)-: The nitro groups can significantly alter the compound’s electronic properties, making it more reactive in certain chemical reactions.
Zinc, bis(2-methoxybenzoato-O1,O2)-, (beta-4)- stands out due to its unique combination of methoxy groups and zinc coordination, providing a balance of stability and reactivity that is valuable in various applications.
Properties
CAS No. |
65046-95-9 |
|---|---|
Molecular Formula |
C16H16O6Zn |
Molecular Weight |
369.7 g/mol |
IUPAC Name |
2-methoxybenzoic acid;zinc |
InChI |
InChI=1S/2C8H8O3.Zn/c2*1-11-7-5-3-2-4-6(7)8(9)10;/h2*2-5H,1H3,(H,9,10); |
InChI Key |
DLSUBIPPOZXMOS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)O.COC1=CC=CC=C1C(=O)O.[Zn] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


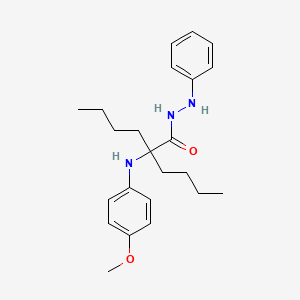
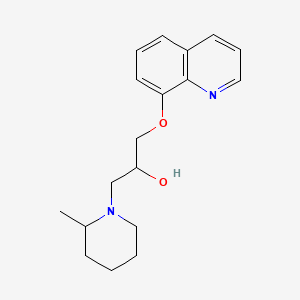
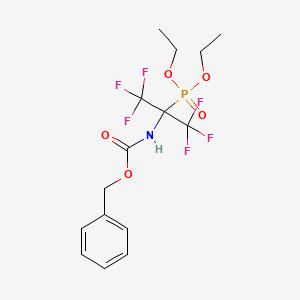
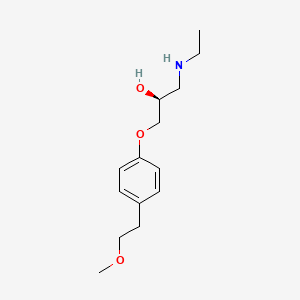

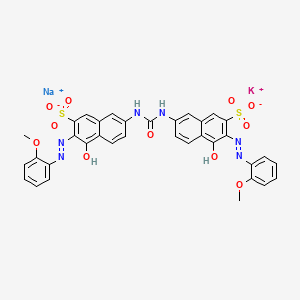
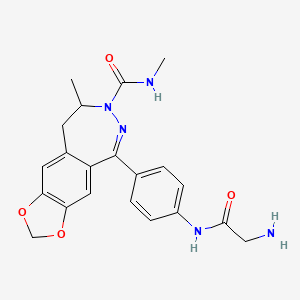
![(E)-3-(2-fluorophenyl)-1-[2-[[2-(4-methylphenyl)-1H-indol-3-yl]methylideneamino]phenyl]prop-2-en-1-one](/img/structure/B12707253.png)

